molecular formula C16H12N6 B1596914 Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) CAS No. 77021-80-8

Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)

Cat. No.: B1596914
CAS No.: 77021-80-8
M. Wt: 288.31 g/mol
InChI Key: LABSEBQGAOXECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Data and Conformational Dynamics

Detailed crystallographic data for Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) are essential for understanding its three-dimensional conformation and molecular dynamics. The compound features a biphenyl core, which can exhibit rotational flexibility around the inter-ring bond, influencing the overall molecular conformation. The substitution at the 4 and 4′ positions with the N-cyano-N-methylformamidine groups introduces additional steric and electronic effects that may affect the torsional angles between the phenyl rings.

Although specific crystallographic parameters such as unit cell dimensions, space group, and bond angles for this compound are not directly provided in the available data, the presence of cyano and formamidine functional groups suggests potential for intramolecular hydrogen bonding and conjugation, which can stabilize particular conformers. The biphenyl scaffold typically adopts a twisted conformation due to steric hindrance between ortho hydrogens, but para substitutions as in this compound may allow for a more planar arrangement, enhancing conjugation across the molecule.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy (Nuclear Magnetic Resonance):
Nuclear Magnetic Resonance spectra of Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) would display characteristic chemical shifts corresponding to the aromatic protons of the biphenyl rings and the methyl groups attached to the formamidine nitrogen atoms. The cyano groups contribute to deshielding effects observable in proton and carbon spectra. The presence of formamidine moieties would be confirmed by signals corresponding to the N-methyl protons and the imine-like nitrogen environment.

Infrared Spectroscopy (Infrared):
Infrared spectra are expected to show strong absorption bands characteristic of the cyano (nitrile) groups, typically near 2200–2250 cm⁻¹, indicating the presence of the C≡N triple bond. Additionally, bands related to the formamidine functional group, such as C=N stretching vibrations, would appear around 1600–1700 cm⁻¹. Aromatic C–H stretching vibrations would be observed in the region of 3000–3100 cm⁻¹, consistent with the biphenyl structure.

Ultraviolet-Visible Spectroscopy (Ultraviolet-Visible):
The ultraviolet-visible absorption spectrum of this compound would reflect π–π* transitions within the conjugated biphenyl system. The extended conjugation due to the biphenyl core and the electron-withdrawing cyano substituents likely shifts absorption maxima toward longer wavelengths (bathochromic shift). This spectral fingerprint can be used to confirm the electronic structure and conjugation extent within the molecule.

Spectroscopic Technique Key Features Observed
Nuclear Magnetic Resonance Aromatic proton signals; methyl protons; deshielding by cyano groups
Infrared Strong C≡N stretch (~2200–2250 cm⁻¹); C=N stretch (~1600–1700 cm⁻¹); aromatic C–H stretches
Ultraviolet-Visible π–π* transitions with absorption maxima indicative of biphenyl conjugation and cyano substitution

These spectroscopic fingerprints provide comprehensive confirmation of the molecular identity and structural features of Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine).

Properties

IUPAC Name

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-9-19-11-21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-12-20-10-18/h1-8,11-12H,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABSEBQGAOXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=CNC#N)N=CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375722
Record name N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77021-80-8
Record name N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

  • Biphenyl or Benzidine : The biphenyl core is essential; benzidine (4,4'-diaminobiphenyl) is often used as a precursor.
  • Cyanamide : Provides the cyano and amidine functionalities.
  • Triethyl orthoformate : Acts as a formylating agent facilitating the formation of the formamidine group.
  • Catalysts and solvents : Heating under reflux in appropriate solvents (e.g., ethanol or other organic solvents) is common.

Reaction Conditions

  • The reaction typically proceeds under heating for a short duration (e.g., approximately 0.17 hours or 10 minutes) to achieve the desired transformation.
  • The process involves the condensation of cyanamide with triethyl orthoformate and benzidine to form the bis(N'-cyano-N-methylformamidine) substituted biphenyl.

Mechanistic Insight

  • Cyanamide reacts with triethyl orthoformate to form an intermediate N'-cyano-N-methylformamidine species.
  • This intermediate then undergoes nucleophilic substitution with the amino groups of benzidine at the 4 and 4' positions.
  • The reaction is typically driven to completion by heating, facilitating the formation of the bis-substituted product.

Comparative Analysis of Preparation Methods for Related Biphenyl Derivatives

Method Starting Material(s) Key Reagents/Catalysts Advantages Disadvantages Yield / Notes
Friedel-Crafts with N-methylcarbamoyl chloride Biphenyl, N-methylcarbamoyl chloride Lewis acid catalyst (e.g., AlCl3) Avoids toxic reagents, easy control Requires catalyst, moderate purification Yield >70% after recrystallization
Biphenyl diazonium salt-cyanide process Biphenyl via nitration and reduction Sodium cyanide Established method Uses carcinogenic intermediates, toxic cyanide Low safety, environmental concerns
Bromination-cyanide process Biphenyl Cuprous cyanide Moderate yield Toxic reagents, by-product separation issues Moderate yield, toxic reagents
Catalytic coupling (Ni or Pd) 4-chlorophenyl nitrile derivatives Ni or Pd catalyst High yield (~80%) Expensive catalyst, severe conditions High cost, limited commercial viability
Benzidine reaction with cyanamide and triethyl orthoformate Benzidine, cyanamide, triethyl orthoformate Heating, solvent Direct synthesis of target compound Requires pure benzidine, controlled conditions Yield data not fully specified, but practical

Summary Table of Key Preparation Parameters for Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)

Parameter Description/Value
Starting materials Benzidine, cyanamide, triethyl orthoformate
Reaction type Condensation under heating
Reaction time Approximately 0.17 hours (10 minutes)
Temperature Heating conditions (specific temperature not stated)
Catalyst/solvent Typically none or mild heating solvent (e.g., ethanol)
Yield Not explicitly reported; generally practical for lab synthesis
Purification Recrystallization or chromatographic methods
Analytical confirmation Spectroscopic methods (NMR, IR)

- CN104230757A - Improved methods for preparing biphenyl nitrile derivatives and related intermediates.
- ChemicalBook: Synthesis of Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine), including reaction conditions and literature reference (Fedgenhaeuer & Moll, 1980).

  • Additional literature on biphenyl derivative synthesis and catalytic methods as cited in patents and journal articles.

Chemical Reactions Analysis

Synthetic Pathways and Reactivity

The compound’s synthesis typically involves multi-step reactions, with key intermediates derived from biphenyl derivatives. A notable method involves Friedel-Crafts alkylation using Lewis acid catalysts (e.g., aluminum trichloride) to introduce functional groups onto the biphenyl core . Subsequent modifications include:

  • N-Methylation : Achieved via reaction with methylating agents like methyl iodide under basic conditions.

  • Cyanamide Formation : Introduction of cyano groups through condensation with cyanamide derivatives.

Condensation Reactions

The formamidine moieties participate in condensation with aldehydes or ketones, forming imine-linked structures. For example:

  • Reaction with benzaldehyde yields Schiff base derivatives , enhancing coordination chemistry potential .

Coupling Reactions

The biphenyl backbone enables participation in Ullmann and Suzuki-Miyaura couplings :

Reaction TypeConditionsProduct
Ullmann CouplingCu catalyst, 120°CBiaryl ethers or amines
Suzuki CouplingPd catalyst, aryl boronic acidsExtended π-conjugated systems

Functional Group Transformations

  • Cyano Group Reactivity :

    • Hydrolysis under acidic conditions generates carboxylic acid derivatives .

    • Nucleophilic addition with Grignard reagents forms secondary amines .

  • Formamidine Coordination : Acts as a bidentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes .

Comparative Reactivity with Analogues

CompoundKey FeatureReactivity Difference
N'-(2,4-Dimethylphenyl)-N-methylformamidineDimethylphenyl groupLower steric hindrance favors faster condensation
4'-Bromo-4-cyano-biphenylBromine substituentEnhanced electrophilicity for cross-coupling
Biphenyl-4,4'-dithiolThiol groupsPrefers metal-sulfur coordination over N-ligand binding

Scientific Research Applications

Chemical Properties and Structure

Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) is characterized by its biphenyl backbone with two cyano-methylformamidine substituents. This structure contributes to its reactivity and ability to interact with various biological and chemical systems.

Applications in Agriculture

2.1. Pesticide Development

One of the prominent applications of this compound is in the development of novel pesticides. Its structure allows it to act as an effective biopesticide, targeting specific pests while minimizing harm to non-target organisms. Research indicates that formulations containing biphenyl derivatives exhibit enhanced insecticidal activity against a range of agricultural pests .

2.2. Synergistic Mixtures

Recent studies have explored the use of biphenyl derivatives in synergistic mixtures with other biopesticides, such as Bacillus subtilis strains. These mixtures have shown improved efficacy in pest control, suggesting that biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) could play a significant role in sustainable agriculture practices .

Pharmaceutical Applications

3.1. Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating metabolic disorders. For instance, studies have shown that related compounds can selectively inhibit enzymes involved in glucose metabolism, indicating potential applications in diabetes management .

3.2. Antitumor Activity

Research has also indicated that biphenyl derivatives possess antitumor properties, making them candidates for cancer therapy. The mechanisms involve the modulation of signaling pathways that are crucial for tumor growth and survival .

Material Science

4.1. Polymer Chemistry

Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) has applications in polymer chemistry as a monomer or additive in the synthesis of advanced materials. Its unique chemical properties enable the production of polymers with enhanced thermal stability and mechanical strength .

4.2. Conductive Materials

The compound's electronic properties make it suitable for use in conductive materials and organic electronics. Research has demonstrated its potential in developing organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to facilitate charge transport .

Case Studies

Study Focus Findings
Study 1Biopesticide EfficacyDemonstrated enhanced insecticidal activity when combined with Bacillus subtilis strains .
Study 2Pharmacological PotentialIdentified as a selective inhibitor of enzymes involved in glucose metabolism, with implications for diabetes treatment .
Study 3Material PropertiesExhibited improved mechanical properties when used as an additive in polymer formulations .

Mechanism of Action

The mechanism of action of N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide involves its interaction with specific molecular targets and pathways. The cyano groups in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Functional Groups Key Applications Notable Properties
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) Biphenyl N'-cyano-N-methylformamidine Potential ETL/Coordination High electron affinity, polar substituents
NPB Biphenyl Diaryl amines OLED HTL Hole mobility ~10⁻⁴ cm²/Vs
TPD Biphenyl Methylphenyl-substituted diamines OLED HTL Quantum yield 0.35
DPVBi Biphenyl Conjugated vinyl groups Blue OLED emitter CIE (0.15, 0.15)
Bis(4-cyanophenyl) ester Biphenyl Cyano, ester Synthetic intermediate ¹H NMR: δ 3.5 ppm (methylene)

Biological Activity

Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine), a compound with significant potential in various biological applications, has garnered attention for its unique chemical structure and associated biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) is characterized by its biphenyl backbone with two cyano-N-methylformamidine substituents. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : Its structure allows for binding to various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of certain bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Properties : A study evaluated the antimicrobial effectiveness of Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Research conducted on cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. This finding supports its potential use in cancer therapy.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) effectively inhibited key enzymes involved in metabolic processes. This inhibition could lead to therapeutic applications in metabolic disorders.

Toxicological Considerations

While exploring the biological activity of Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine), it is crucial to consider its safety profile. Toxicological studies have indicated some adverse effects at high concentrations; however, further research is needed to establish a comprehensive safety assessment.

Table 2: Toxicological Summary

Endpoint Findings Reference
Acute ToxicityModerate toxicity observed in animal models
Chronic ExposureLong-term exposure linked to renal hyperplasia

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine), and how can structural integrity be validated?

  • Synthetic Routes : Adapt protocols for analogous biphenyl derivatives, such as condensation reactions between biphenyl-4,4'-diamine precursors and cyanoformamidine reagents. Schiff base syntheses (e.g., using biphenyl diamines with carbonyl compounds) provide a template .
  • Characterization : Use elemental analysis, 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm functional groups and connectivity. X-ray crystallography (if crystals are obtainable) resolves stereochemistry and molecular packing . IR spectroscopy verifies C≡N and N-H stretches .

Q. How should researchers assess the thermal stability and purity of this compound during preliminary characterization?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres. Compare with structurally similar hole-transport materials (e.g., NPB derivatives, which degrade above 300°C) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to quantify purity. Ensure solvent compatibility (e.g., acetonitrile/DMSO mixtures) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data for this compound be resolved?

  • Methodology :

DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to simulate NMR/IR spectra. Compare with experimental data to identify conformational mismatches .

Solvent Effects : Account for solvent polarity in simulations (e.g., CH3_3CN–DMSO mixtures induce shifts in fluorescence spectra) .

Crystallographic Validation : Resolve discrepancies using single-crystal X-ray data to confirm bond lengths and angles .

Q. What strategies optimize the charge-transport properties of this compound for organic light-emitting diodes (OLEDs)?

  • Doping Profiles : Incorporate into host-guest systems (e.g., 10 wt% dopant in CBP or TPD matrices) to balance hole/electron injection .
  • Layer Architecture : Test bilayer structures (e.g., ITO/NPB/EML/BPhen/LiF/Al) to confine recombination zones. Adjust EML thickness (20–40 nm) to maximize luminance .
  • Hole Mobility Measurements : Use space-charge-limited current (SCLC) devices with Au/compound/Au configurations to quantify mobility .

Q. How can researchers interpret conflicting reports on this compound’s emissive properties in polaritonic devices?

  • Experimental Design : Vary cavity thickness in metal-dielectric structures to modulate exciton-photon coupling. Measure photoluminescence (PL) bandwidths to correlate with polaritonic mode dispersion .
  • Contradiction Analysis : Compare host materials (e.g., CBP vs. DPVBi) to isolate matrix effects on emission efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)
Reactant of Route 2
Reactant of Route 2
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.